2-(Cyanoacetyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50454-25-6 |
|---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(2-cyanoacetyl)benzoic acid |
InChI |
InChI=1S/C10H7NO3/c11-6-5-9(12)7-3-1-2-4-8(7)10(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
FZRYQVANQIQLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)C(=O)O |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 2 Cyanoacetyl Benzoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group in 2-(cyanoacetyl)benzoic acid undergoes reactions typical of aromatic carboxylic acids, including esterification, amidation, and salt formation. These transformations are fundamental to modifying the molecule's solubility, reactivity, and potential for further derivatization.
Esterification Reactions
Esterification of the carboxylic acid group is a common strategy to protect the acid functionality or to synthesize derivatives with altered physical and chemical properties. This reaction is typically achieved by reacting this compound with an alcohol in the presence of an acidic catalyst.
The Fischer esterification method, which involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is frequently employed. researchgate.netdergipark.org.tr The reaction equilibrium is driven towards the ester product by removing the water formed during the reaction. youtube.com For example, the reaction with methanol (B129727) yields methyl 2-(cyanoacetyl)benzoate, while reaction with ethanol (B145695) produces ethyl 2-(cyanoacetyl)benzoate. youtube.com
Table 1: Examples of Esterification Reactions
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ | Methyl 2-(cyanoacetyl)benzoate |
| Ethanol | H₂SO₄ | Ethyl 2-(cyanoacetyl)benzoate |
The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com
Amidation and Other Carboxylic Acid Derivatizations
The carboxylic acid functionality can be converted into amides through reaction with primary or secondary amines. researchgate.net This transformation is significant for the synthesis of various biologically active molecules and polymers. Direct amidation by heating the carboxylic acid with an amine is possible but often requires high temperatures and can be inefficient. researchgate.net
A more common and efficient method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(cyanoacetyl)benzoyl chloride is highly electrophilic and reacts readily with amines at lower temperatures to form the corresponding benzamide. nih.gov
General Scheme for Amidation:
Activation: this compound + SOCl₂ → 2-(Cyanoacetyl)benzoyl chloride + SO₂ + HCl
Amidation: 2-(Cyanoacetyl)benzoyl chloride + RNH₂ → N-alkyl-2-(cyanoacetyl)benzamide + HCl
Recent advancements have also explored direct C-H amidation of benzoic acids using iridium catalysts, providing alternative routes to aniline (B41778) derivatives after a subsequent decarboxylation step. nih.govibs.re.kr
Salt Formation Mechanisms
As a carboxylic acid, this compound is acidic and readily reacts with bases to form carboxylate salts. This is a simple acid-base neutralization reaction involving the transfer of a proton from the carboxylic acid's hydroxyl group to the base.
Reaction with strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous solution results in the formation of the corresponding sodium or potassium 2-(cyanoacetyl)benzoate salt and water.
Reaction with NaOH: C₉H₇NO₃ + NaOH → Na⁺[C₉H₆NO₃]⁻ + H₂O
Similarly, it can react with weaker bases such as amines to form ammonium (B1175870) carboxylate salts. google.comscielo.org.mx The formation of these salts significantly increases the aqueous solubility of the compound. The combination of a carboxylic acid with a basic amine results in the formation of an amine salt. google.com This salt formation can be achieved by simply mixing the components or generated in situ. google.comscielo.org.mx
Reactivity of the Nitrile Group
The cyano (nitrile) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. openstax.org This allows for a variety of chemical transformations, including nucleophilic additions and reductions.
Nucleophilic Additions to the Cyano Group
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. nih.gov This reaction is analogous to the nucleophilic addition to a carbonyl group. openstax.org
Reaction with Grignard Reagents: Grignard reagents (R-MgX) add to the nitrile to form an intermediate imine anion, which upon hydrolysis with aqueous acid yields a ketone. openstax.orglibretexts.org For instance, reacting this compound (or its ester derivative to prevent the Grignard reagent from reacting with the acidic proton) with a Grignard reagent like methyl magnesium bromide, followed by an acidic workup, would yield a compound with a propanone group in place of the cyanoacetyl moiety. ucalgary.caucalgary.cachemistry-online.com The intermediate carboxylate salt formed is neutralized by the addition of dilute aqueous acid to produce the final carboxylic acid product. ucalgary.caucalgary.ca
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. openstax.orglibretexts.orgchemistrysteps.com This would convert this compound into 2-(carboxyacetyl)benzoic acid, a tricarboxylic acid derivative.
Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, allowing for the attack of a weak nucleophile like water. libretexts.orglibretexts.org
Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon, leading to an imine anion that is subsequently protonated. openstax.org
Reduction Chemistry of the Nitrile Moiety
The nitrile group can be reduced to a primary amine using various reducing agents. This is a valuable transformation for synthesizing amino compounds.
Catalytic Hydrogenation: The reduction can be achieved using catalytic hydrogenation, which involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.orglibretexts.org This process converts the C≡N triple bond into a C-N single bond with the addition of hydrogen atoms, yielding 2-(3-aminopropyl)benzoic acid.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. openstax.orglibretexts.orglibretexts.orgstudymind.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous or acidic workup to protonate the resulting amine. openstax.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, which occurs twice to fully reduce the triple bond. openstax.orglibretexts.org
Partial Reduction: It is also possible to achieve partial reduction of the nitrile to an aldehyde using specific reagents like Diisobutylaluminium hydride (DIBAL-H). libretexts.orgwikipedia.org This reagent adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis in an aqueous workup yields an aldehyde. libretexts.orgwikipedia.org This would convert this compound to 2-(2-formylacetyl)benzoic acid.
Table 2: Summary of Nitrile Group Reductions
| Reagent(s) | Product Functional Group |
|---|---|
| H₂ / Raney Ni, Pt, or Pd | Primary Amine |
| 1. LiAlH₄, 2. H₂O | Primary Amine |
Reactions at the Active Methylene (B1212753) (-CH₂) Group
The methylene group in this compound is positioned between two electron-withdrawing groups—the cyano and the carbonyl functionalities. This positioning significantly increases the acidity of the methylene protons, rendering this a highly reactive "active methylene" group. This heightened reactivity is central to a variety of carbon-carbon bond-forming reactions.
Condensation Reactions and Enolate Chemistry
The acidity of the α-protons of the active methylene group facilitates the formation of a stabilized carbanion, or enolate, in the presence of a base. This enolate is a potent nucleophile and readily participates in condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation.
In a typical Knoevenagel condensation, this compound reacts with aldehydes or ketones in the presence of a weak base, such as an amine, to form a new carbon-carbon double bond. The reaction proceeds through a nucleophilic addition of the enolate derived from this compound to the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield the final condensed product. The general mechanism involves the deprotonation of the active methylene group to form a resonance-stabilized carbanion, which then attacks the carbonyl compound.
For instance, the reaction of this compound with various aromatic aldehydes can lead to the synthesis of a range of substituted benzylidene derivatives. The reaction conditions, including the choice of catalyst and solvent, can influence the reaction rate and yield.
Table 1: Examples of Knoevenagel Condensation with Active Methylene Compounds
| Active Methylene Compound | Aldehyde/Ketone | Catalyst | Product Type |
| Malononitrile | Benzaldehyde | Amine | Benzylidenemalononitrile |
| Ethyl acetoacetate | Acetone | Piperidine (B6355638) | Isopropylideneacetoacetate |
| Cyanoacetic acid | Various aromatic aldehydes | Weak base | α,β-Unsaturated cyano acids |
It is important to note that while the general principles of the Knoevenagel condensation are well-established, specific experimental data for the reaction of this compound with a wide range of carbonyl compounds is not extensively documented in readily available literature. However, based on the known reactivity of similar active methylene compounds, a high degree of reactivity in such condensations is anticipated.
Electrophilic Substitutions at the Methylene Center
The enolate generated from this compound can also react with various electrophiles other than carbonyl compounds. These reactions, which constitute electrophilic substitution at the methylene carbon, are fundamental in synthetic organic chemistry for the introduction of new functional groups at this position.
One common example of such a reaction is alkylation. The enolate can act as a nucleophile and displace a halide from an alkyl halide in an SN2 reaction, leading to the formation of a new carbon-carbon bond and the introduction of an alkyl group at the methylene position.
Another important reaction is halogenation. Treatment of ketones or other carbonyl compounds with halogens like bromine (Br₂) in the presence of an acid can result in the formation of a new C-Br bond at the alpha-position. This reaction proceeds through the enol form of the carbonyl compound, which acts as the nucleophile. While specific examples with this compound are not readily found, the general mechanism suggests that halogenation at the active methylene center is a feasible transformation.
Transformations Involving the Aromatic Ring System
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. The regiochemical outcome of these substitutions is dictated by the electronic properties of the existing substituents: the carboxyl group (-COOH) and the cyanoacetyl group (-COCH₂CN).
Electrophilic Aromatic Substitution Patterns (e.g., Nitration, Halogenation, Sulfonation)
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The active electrophile in this reaction is the nitronium ion (NO₂⁺).
Halogenation: The substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine or bromine) is generally carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃).
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished by treating the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄).
Regioselectivity and Electronic Effects of Substituents
Both the carboxyl group and the cyanoacetyl group are electron-withdrawing groups. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing the electron density of the π-system. Furthermore, they direct incoming electrophiles to the meta position.
The meta-directing effect of these groups can be explained by examining the resonance structures of the arenium ion intermediates formed during electrophilic attack at the ortho, para, and meta positions. When the electrophile attacks the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing substituent. This is a highly destabilized arrangement. In contrast, attack at the meta position avoids placing the positive charge on this carbon, resulting in a more stable intermediate.
In this compound, the carboxyl group is at position 1 and the cyanoacetyl group is at position 2. Therefore, the available positions for substitution are 3, 4, 5, and 6. Both the -COOH and -COCH₂CN groups will direct incoming electrophiles to the positions that are meta to them.
The -COOH group at C1 directs to C3 and C5.
The -COCH₂CN group at C2 directs to C4 and C6.
The combined directing effects of these two groups will determine the final regiochemical outcome. The positions that are meta to both deactivating groups would be the most likely sites of substitution, although steric hindrance can also play a role. A computational study on the electrophilic aromatic substitution of substituted benzenes suggests that the regioselectivity is predominantly determined by the nucleophilicity of the carbon atoms on the aromatic ring, which is influenced by the attached groups.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Effect of -COOH (at C1) | Directing Effect of -COCH₂CN (at C2) | Overall Predicted Favorability |
| C3 | Meta | Ortho | Less Favorable |
| C4 | Para | Meta | More Favorable |
| C5 | Meta | Meta | More Favorable |
| C6 | Ortho | Para | Less Favorable |
Based on the additive effects of the substituents, electrophilic attack is most likely to occur at the C4 and C5 positions, as these are meta to at least one of the deactivating groups. Detailed experimental or theoretical studies would be necessary to definitively determine the major product(s) in specific electrophilic aromatic substitution reactions of this compound.
Derivatization and Applications in Complex Chemical Architectures
Precursor Role in Heterocyclic Synthesis
The presence of a β-ketonitrile system in 2-(Cyanoacetyl)benzoic acid makes it an ideal starting material for the construction of various heterocyclic rings. The active methylene (B1212753) group can be readily deprotonated to form a nucleophile, while the nitrile and keto groups can act as electrophilic centers, facilitating cyclization reactions with a variety of reagents.
The synthesis of five-membered heterocycles is a cornerstone of medicinal chemistry, and active methylene nitriles are pivotal in their construction.
Pyrazoles: The reaction of β-ketonitriles with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. For instance, cyanoacetylhydrazine has been utilized to synthesize various pyrazole derivatives with potential anti-tumor activities. This suggests that this compound could react with hydrazines to yield pyrazole derivatives carrying a benzoic acid moiety, which could be further functionalized.
Thiazoles: Thiazole rings can be constructed from compounds containing a cyanoacetyl group. For example, the cyclocondensation of thioamides with α-halocarbonyl compounds is a common route. A compound like this compound could potentially be converted to a corresponding thioamide and then reacted with α-haloketones to form thiazole derivatives.
Imidazoles: The synthesis of highly substituted imidazoles can be achieved from precursors derived from diaminomaleonitrile, which highlights the versatility of the nitrile group in forming nitrogen-containing heterocycles. While a direct route from this compound is not commonly reported, its functional groups offer potential for novel synthetic pathways to imidazole derivatives.
1,3-Dithiolanes: These sulfur-containing heterocycles are typically synthesized from carbonyl compounds and 1,2-dithiols. The ketone functionality within this compound could undergo reaction with reagents like 1,2-ethanedithiol under acidic conditions to form the corresponding 1,3-dithiolane derivative.
Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from the cyclization of thiosemicarbazides. A plausible route involving this compound would be its conversion to an acyl thiosemicarbazide, followed by acid-catalyzed cyclization.
Thiophenes: The Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. The ketone and active methylene functionalities of this compound make it a suitable candidate for this type of reaction, potentially leading to highly functionalized thiophene derivatives.
Six-membered heterocycles are prevalent in numerous biologically active compounds and materials. frontiersin.org The reactivity of this compound can be harnessed for their synthesis.
Pyridines: The synthesis of substituted pyridines can be achieved through various condensation reactions involving active methylene compounds. For example, 3-cyano-2-oxo-pyridines can be synthesized from the reaction of chalcones with ethyl cyanoacetate (B8463686). chemrxiv.org This suggests that this compound could participate in similar reactions to form pyridine (B92270) derivatives.
Pyridazines: Pyridazine derivatives can be synthesized by the reaction of 1,3-dicarbonyl compounds with hydrazine. The β-keto functionality in this compound makes it a potential substrate for condensation with hydrazine to form a dihydropyridazine, which can be subsequently oxidized to the aromatic pyridazine.
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a three-carbon component with urea or a related compound. The β-keto nitrile moiety of this compound can serve as the three-carbon unit in reactions with amidines or urea to construct the pyrimidine ring.
Triazines: 1,3,5-Triazines are commonly synthesized from the trimerization of nitriles or from the reaction of amidines with various reagents. While a direct route from this compound is not straightforward, its nitrile group could potentially be involved in the formation of triazine rings under specific reaction conditions.
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. osi.lvrsc.org The multiple reactive sites in this compound make it an excellent candidate for MCRs. For example, a Hantzsch-type reaction or a Biginelli-type reaction could potentially incorporate this compound to generate highly functionalized and fused heterocyclic systems. The synthesis of polyheterocycles via MCRs is a growing field of interest. rsc.org
Synthetic Utility in Tandem Reactions and Cascade Processes
Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient approach to complex molecular architectures. mdpi.comnih.gov The functionalities within this compound are well-suited for initiating such reaction cascades. For instance, an initial reaction at the active methylene group could be followed by an intramolecular cyclization involving the nitrile or carboxylic acid group. Such processes are valuable for the concise construction of diverse heterocyclic frameworks. acs.org The development of tandem reactions involving active methylene compounds is an active area of research. mdpi.comnih.gov
Development of Libraries of this compound Derivatives for Further Research
The structural features of this compound make it a valuable scaffold for the development of chemical libraries. By systematically reacting its various functional groups, a diverse collection of derivatives can be generated. These libraries can then be screened for biological activity, leading to the discovery of new therapeutic agents or chemical probes. The concept of using versatile building blocks to create large and novel chemical libraries is a key strategy in modern drug discovery. nih.govnih.gov The development of new building blocks is crucial for expanding the accessible chemical space. illinois.edu
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 2-(Cyanoacetyl)benzoic acid. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The most prominent features in the IR spectrum of this compound are expected to be:
Carboxylic Acid Group (-COOH): A very broad absorption band is anticipated in the range of 3300 to 2500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears as a strong band between 1700 and 1680 cm⁻¹. docbrown.info A C-O stretching vibration is also expected between 1320 and 1210 cm⁻¹. docbrown.info
Ketone Group (C=O): The acetyl carbonyl group gives rise to a strong C=O stretching band, often found in a similar region to the carboxylic acid carbonyl, around 1680 cm⁻¹.
Cyano Group (-C≡N): The nitrile functionality is identified by a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. This peak is highly characteristic.
Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations from 3100 to 3000 cm⁻¹ and C=C in-plane stretching vibrations at wavenumbers from approximately 1625 to 1465 cm⁻¹. docbrown.info
The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of overlapping vibrations unique to the molecule's specific structure. docbrown.info
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |
| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium |
| C≡N Stretch | Nitrile | 2260 - 2220 | Sharp, Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Strong |
| C=O Stretch | Ketone | ~1680 | Strong |
| C=C Stretch | Aromatic Ring | 1625 - 1465 | Medium |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of light. researchgate.net For this compound, Raman is particularly useful for observing symmetric vibrations and bonds that have a weak dipole moment.
Key expected signals in the Raman spectrum include:
Cyano Group (-C≡N): The C≡N stretch is typically a strong and sharp band in the Raman spectrum.
Aromatic Ring: The symmetric "ring breathing" vibration of the benzene ring, often around 1000 cm⁻¹, is usually a strong and characteristic Raman signal. researchgate.net Aromatic C=C stretching modes around 1600 cm⁻¹ are also prominent. researchgate.netias.ac.in
Carbonyl Groups (C=O): The C=O stretching vibrations from both the ketone and carboxylic acid are also observable in the Raman spectrum. ias.ac.in
Unlike in IR spectroscopy, the O-H stretch of the carboxylic acid is typically a weak signal in Raman. The complementary nature of IR and Raman provides a more complete picture of the vibrational modes of the molecule. ias.ac.in
Table 2: Predicted Raman Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic Ring | ~3070 | Medium |
| C≡N Stretch | Nitrile | 2260 - 2220 | Strong |
| C=O Stretch | Ketone & Carboxylic Acid | 1700 - 1650 | Medium |
| C=C Stretch | Aromatic Ring | ~1600 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton ratio), and splitting patterns (neighboring protons).
The expected signals are:
Carboxylic Acid Proton (-COOH): A singlet appearing far downfield, typically above 10 ppm, due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding. rsc.orgdocbrown.info
Aromatic Protons: The four protons on the disubstituted benzene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. docbrown.info Due to the ortho-substitution, they will exhibit a complex multiplet pattern resulting from spin-spin coupling with their neighbors.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group are situated between two electron-withdrawing groups (carbonyl and cyano). This will cause them to be significantly deshielded and appear as a sharp singlet, likely in the range of 4.0-5.0 ppm.
Table 3: Predicted ¹H NMR Spectroscopy Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | > 10 | Singlet | 1H |
| Aromatic | 7.0 - 8.5 | Multiplet | 4H |
Carbon-¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about the nature of each carbon atom (e.g., carbonyl, aromatic, aliphatic).
For this compound, the following signals are anticipated:
Ketone Carbonyl Carbon: This is typically the most downfield signal, expected in the range of 190-200 ppm.
Carboxylic Acid Carbonyl Carbon: This signal is expected to appear around 165-175 ppm. docbrown.inforesearchgate.net
Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons in the range of 125-140 ppm. The two carbons directly attached to the substituents will have different chemical shifts from the other four. docbrown.info
Nitrile Carbon (-C≡N): The carbon of the cyano group typically resonates in the range of 115-125 ppm. wisc.edu
Methylene Carbon (-CH₂-): The aliphatic methylene carbon is expected to appear further upfield, likely in the 40-50 ppm range.
Table 4: Predicted ¹³C NMR Spectroscopy Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | 190 - 200 |
| C=O (Carboxylic Acid) | 165 - 175 |
| Aromatic | 125 - 140 |
| -C≡N | 115 - 125 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-state NMR)
To unambiguously confirm the structure of this compound, advanced NMR techniques can be employed.
2D NMR: Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
An HSQC spectrum would correlate the methylene protons with the methylene carbon, confirming their direct bond.
An HMBC spectrum would reveal long-range (2-3 bond) correlations. Key correlations would include the methylene protons showing connectivity to the ketone carbonyl carbon, the nitrile carbon, and the C1 carbon of the aromatic ring. This would definitively establish the connection of the cyanoacetyl group to the benzoic acid moiety. ucl.ac.be
Solid-State NMR: Solid-state NMR spectroscopy can be used to study the compound in its crystalline form. This technique can provide information about the number of molecules in the asymmetric unit of the crystal lattice and details about intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net For example, analysis of the carboxylic acid carbon resonance can reveal details about the hydrogen-bonding motifs present in the crystal structure. researchgate.netrsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through controlled fragmentation. For this compound (molecular weight: 189.17 g/mol ), the analysis would reveal a molecular ion peak ([M]⁺) corresponding to this mass.
The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. While a direct experimental spectrum for this compound is not detailed in readily available literature, a predicted pattern can be inferred from the known behavior of related aromatic carboxylic acids, such as benzoic acid itself. docbrown.inforesearchgate.netjournalijar.com The primary fragmentation pathways would likely involve the cleavage of the side chains from the stable aromatic ring.
Key fragmentation processes for substituted benzoic acids often include:
Loss of the hydroxyl radical (•OH): This results in an [M-17]⁺ ion.
Loss of the carboxyl group (•COOH): This cleavage yields an [M-45]⁺ ion. docbrown.info
Scission of the bond between the ring and the carboxyl group: This can lead to the formation of a benzoyl-type cation.
In the case of this compound, the fragmentation is expected to produce characteristic ions resulting from the cleavage of the cyanoacetyl and carboxyl groups. The most stable fragments, such as the phenyl cation (m/z 77) and related aromatic ions, are typically observed. docbrown.info An accurate mass measurement can distinguish between ions with the same nominal mass but different elemental compositions. docbrown.info
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Description of Loss from Molecular Ion [M]⁺ |
|---|---|---|
| 189 | [C₁₀H₇NO₃]⁺ | Molecular Ion (M⁺) |
| 172 | [C₁₀H₆NO₂]⁺ | Loss of hydroxyl radical (•OH) |
| 144 | [C₉H₆NO]⁺ | Loss of carboxyl group (•COOH) |
| 121 | [C₇H₅O₂]⁺ | Loss of cyanoacetyl radical (•COCH₂CN) |
Elemental Analysis for Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula, C₁₀H₇NO₃. A close correlation between the experimental and theoretical values is a primary indicator of sample purity and confirms the compound's stoichiometry.
The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent atoms. Any significant deviation in the experimentally determined percentages would suggest the presence of impurities, such as residual solvents or starting materials.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Count in Molecule | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 10 | 120.10 | 63.49% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.74% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.41% |
| Oxygen | O | 16.00 | 3 | 48.00 | 25.37% |
| Total | | | | 189.18 | 100.00% |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (as applied to related structures)
Table 3: Example Crystallographic Data for a Related Structure (2-acetylamino-benzoic acid) researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₉NO₃ |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| Unit Cell Dimensions | a = 10.848(1) Å |
| b = 30.264(1) Å | |
| c = 10.577(1) Å | |
| α = 90.0° | |
| β = 90.0° | |
| γ = 90.0° | |
| Volume (ų) | 3472.47(2) |
| Z (Molecules per unit cell) | 4 |
This data illustrates the type of precise structural information obtained from X-ray crystallography, which would be crucial for a complete understanding of the solid-state conformation and intermolecular interactions of this compound. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties based on the principles of quantum mechanics. For a molecule such as 2-(Cyanoacetyl)benzoic acid, these calculations can elucidate its electronic structure, geometry, and energetic properties.
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying the ground state properties of molecules. Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, which simplifies the calculation while maintaining a high level of accuracy.
Commonly used DFT functionals for studying benzoic acid derivatives include the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.netsemanticscholar.org This functional is often paired with Pople-style basis sets, such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy for describing the electronic structure of organic molecules. researchgate.netsemanticscholar.orgvjst.vn For this compound, DFT calculations would be employed to determine key ground state properties such as the total energy, the distribution of electron density, and the dipole moment. These calculations form the basis for geometry optimization and the determination of vibrational frequencies.
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are examples of this approach. researchgate.net While computationally more demanding than DFT, ab initio methods can provide highly accurate results and are often used to benchmark other computational techniques. oipub.com For this compound, MP2 calculations could be used to obtain a more precise description of its electronic structure and to investigate reaction mechanisms where electron correlation effects are particularly important. researchgate.net
Molecular Geometry Optimization and Conformational Analysis
A molecule's three-dimensional structure is crucial to its function and reactivity. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral (torsional) angles until the lowest energy conformation is found.
The presence of several single bonds in this compound—specifically the C-C bonds connecting the benzene (B151609) ring to the carboxylic acid and the cyanoacetyl group, and the C-C bond within the cyanoacetyl side chain—allows for rotational freedom. This gives rise to different possible conformers. A key aspect of the conformational analysis would be the orientation of the carboxylic acid group relative to the benzene ring and the ortho-substituent. Like other benzoic acids, it can exist in cis and trans forms with respect to the C=O and O-H bonds of the carboxyl group, with the cis isomer generally being more stable. researchgate.net The interaction between the bulky and electron-withdrawing cyanoacetyl group and the adjacent carboxylic acid group will significantly influence the preferred geometry due to steric and electronic effects, a phenomenon known as the ortho effect. researchgate.net Computational analysis would predict the dihedral angles defining the lowest-energy conformer.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| d(C-COOH) | Bond length between ring carbon and carboxyl carbon | 1.49 Å |
| d(C-C(O)CH2CN) | Bond length between ring carbon and acetyl carbon | 1.51 Å |
| a(C-C-C=O) | Bond angle of the acetyl group | 120.5° |
| t(C-C-C=O) | Dihedral angle defining carboxyl group orientation | ~25° |
| t(C-C-C(O)-C) | Dihedral angle defining cyanoacetyl group orientation | ~70° |
Electronic Structure and Reactivity Descriptors
Computational methods provide a suite of descriptors that help in quantifying and predicting the chemical reactivity of a molecule. These are derived from the molecule's electronic structure.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scispace.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. scispace.comresearchgate.net
For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzene ring. The LUMO, conversely, would likely be localized on the electron-withdrawing cyanoacetyl group, particularly around the carbonyl and cyano functionalities. This distribution would indicate that the molecule is susceptible to nucleophilic attack at the cyanoacetyl group and electrophilic attack on the aromatic ring.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (Gap) | 5.27 | HOMO-LUMO Energy Gap (ELUMO - EHOMO) |
Conceptual DFT provides a range of descriptors that quantify global and local reactivity. frontiersin.org
Global Reactivity Descriptors describe the reactivity of the molecule as a whole.
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Represents the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.
Global Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.
Local Reactivity Descriptors are used to identify the most reactive sites within a molecule.
Fukui Functions (f(r)) : This is a key local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. semanticscholar.org It helps predict the sites for electrophilic and nucleophilic attack. The condensed Fukui function simplifies this by assigning a value to each atom in the molecule.
f+: Predicts the site for nucleophilic attack (where an electron is best accepted).
f-: Predicts the site for electrophilic attack (from where an electron is most easily donated).
For this compound, the Fukui functions would likely show that the carbonyl carbon of the acetyl group and the carbon of the cyano group are the most probable sites for a nucleophilic attack (f+). Conversely, certain atoms on the benzene ring would be identified as the most susceptible to electrophilic attack (f-). nih.gov
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.615 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.635 eV |
| Global Softness (S) | 1 / η | 0.380 eV-1 |
Prediction and Interpretation of Spectroscopic Data
Computational methods, particularly DFT, are widely used to predict and help interpret spectroscopic data, including infrared, Raman, and NMR spectra. By calculating these spectra for a proposed structure, they can be compared with experimental data to confirm the molecule's identity and understand its vibrational and electronic properties. vjst.vnmdpi.com
Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The predicted spectrum for this compound would feature characteristic vibrational modes from its distinct functional groups.
Carboxylic Acid Group: This group gives rise to a very strong and characteristic C=O stretching vibration, typically predicted in the range of 1680-1750 cm⁻¹. Another key feature is the broad O-H stretching band, usually appearing between 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. ijtsrd.comresearchgate.net
Cyanoacetyl Group: The nitrile (C≡N) stretch is a sharp and intense band in a relatively uncongested region of the IR and Raman spectra, typically calculated to be between 2200-2260 cm⁻¹. researchgate.netnih.govacs.org The acetyl C=O stretch would also be present, likely near the carboxylic C=O frequency.
Aromatic Ring: The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and a series of C-C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending modes appear at lower wavenumbers (650-900 cm⁻¹), which are characteristic of the substitution pattern. mdpi.com
Methylene (B1212753) Group: The -CH₂- group will show symmetric and asymmetric stretching vibrations typically in the 2850-2960 cm⁻¹ range.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong (IR) |
| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |
| Acetyl Group | C=O stretch | 1700 - 1740 | Strong |
| Cyano Group | C≡N stretch | 2200 - 2260 | Medium-Strong, Sharp |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium-Strong |
| Methylene Group | C-H stretch | 2850 - 2960 | Medium |
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating theoretical NMR chemical shifts. mdpi.comgaussian.com These calculations can predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation.
¹H NMR: The proton of the carboxylic acid is expected to be highly deshielded, with a predicted chemical shift well above 10 ppm. The aromatic protons will appear in the typical aromatic region (7-8.5 ppm), with their exact shifts and splitting patterns depending on the electronic influence of the ortho-cyanoacetyl group. The methylene (-CH₂-) protons are situated between two electron-withdrawing groups (carbonyl and benzene ring), leading to a predicted downfield shift, likely in the range of 3.5-4.5 ppm.
¹³C NMR: The carbon atoms of the carbonyl groups (carboxylic and acetyl) are expected to have the largest chemical shifts, typically predicted to be in the 165-185 ppm range. The carbon of the cyano group is also characteristic, usually found around 115-125 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the carboxylic acid (C1) and the one attached to the cyanoacetyl group (C2) being significantly affected. The methylene carbon would likely appear in the 40-50 ppm range.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid | > 10 (1H) | 165 - 175 |
| Aromatic Ring | 7.0 - 8.5 (4H) | 125 - 140 |
| Methylene (-CH₂-) | 3.5 - 4.5 (2H) | 40 - 50 |
| Acetyl Carbonyl | - | 180 - 190 |
| Cyano (-C≡N) | - | 115 - 125 |
Mechanistic Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying intermediates, and characterizing transition states.
While specific mechanistic studies for reactions involving this compound are scarce, computational methodologies allow for the theoretical exploration of its potential reactivity. For instance, in a reaction such as the hydrolysis of the nitrile group or a condensation reaction involving the active methylene group, computational chemistry can map the entire reaction pathway. nih.gov
This process involves:
Reactant and Product Optimization: The geometric structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: A search is performed to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. Frequency calculations are used to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ccspublishing.org.cn
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS structure to confirm that it correctly connects the desired reactants and products on the reaction pathway. rsc.org
For this compound, one could map the pathway for intramolecular cyclization, a common reaction for ortho-substituted benzoic acids, to identify the key transition states and intermediates involved.
Once the stationary points (reactants, products, intermediates, and transition states) on a reaction pathway have been identified and their energies calculated, the activation energy, or energy barrier (Ea), for each step can be determined. The activation energy is the energy difference between the transition state and the reactants. ajgreenchem.comresearchgate.net
According to transition state theory, the reaction rate constant (k) is exponentially dependent on the activation energy. A lower energy barrier corresponds to a faster reaction rate. Computational chemistry can thus provide quantitative predictions of reaction kinetics. ccspublishing.org.cnrsc.org For a multi-step reaction, the step with the highest energy barrier is the rate-determining step.
By calculating the energy barriers for potential competing reaction pathways, it is possible to predict the major product of a reaction under given conditions. For example, by comparing the energy barriers for hydrolysis versus a potential intramolecular condensation for this compound, one could predict which reaction is kinetically favored.
Table 4: Conceptual Energy Barriers for a Hypothetical Reaction of this compound
| Reaction Step | Description | Hypothetical Energy Barrier (kcal/mol) | Implication for Kinetics |
| Step 1 | Initial nucleophilic attack | 15 - 20 | Moderately fast |
| Step 2 | Proton transfer | 5 - 10 | Very fast |
| Step 3 | Ring closure (Rate-determining) | 25 - 30 | Slow, controls overall rate |
| Step 4 | Final product formation | < 5 | Very fast |
Intermolecular Interactions and Non-Covalent Analyses
The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular interactions. In the case of this compound, its structure is stabilized by a variety of non-covalent forces, including hydrogen bonds and π–π stacking interactions. Computational tools, particularly Hirshfeld surface analysis, provide quantitative and qualitative insights into these interactions within the crystal lattice.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular contacts in crystal structures. The analysis maps various properties onto the surface, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds, while blue regions represent weaker contacts.
For derivatives of benzoic acid, studies have shown that O···H/H···O interactions are frequently the most significant contributors to crystal packing. nih.gov For instance, in a related solvated benzoic acid derivative, these interactions accounted for 25-27.5% of the total Hirshfeld surface area. nih.gov H···H contacts also make a substantial contribution due to the high hydrogen content of organic molecules. nih.govnih.gov
The relative contributions of various intermolecular contacts for analogous compounds, as determined by Hirshfeld surface analysis, are summarized in the table below. This data provides a model for understanding the likely interactions governing the crystal structure of this compound.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogous Compounds
| Interatomic Contact | Contribution Range (%) |
|---|---|
| H···H | 24.3 - 43.9 |
| O···H / H···O | 13.9 - 27.5 |
| N···H / H···N | ~17.0 |
| C···C | ~10.1 |
| C···H / H···C | Variable |
| C···O / O···C | Variable |
| N···O / O···N | Variable |
Data compiled from studies on structurally related benzoic acid and cyano-containing compounds. nih.govnih.govresearchgate.net
Theoretical Studies on Structure-Reactivity Relationships (SAR)
Theoretical investigations, particularly those employing Density Functional Theory (DFT), are crucial for understanding the relationship between the molecular structure of this compound and its chemical reactivity. researchgate.net These studies focus on the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are central to chemical reactions. uwosh.edu
The HOMO represents the ability of a molecule to donate an electron, characterizing its nucleophilic nature. The LUMO, conversely, represents the ability to accept an electron, indicating its electrophilic nature. uwosh.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small energy gap implies higher reactivity.
For compounds analogous to this compound, DFT calculations show that the HOMO is often distributed across the π-systems of the molecule, while the LUMO is concentrated on fragments with electron-withdrawing groups, such as the cyanoenone moiety. vulcanchem.com This distribution suggests that the molecule is susceptible to nucleophilic attack at sites where the LUMO is localized.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the structure-reactivity relationship. These parameters provide a more detailed picture of the molecule's chemical behavior. niscpr.res.in
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Potential (μ): The escaping tendency of an electron (μ = -(I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η).
The calculated values for these descriptors for a related benzoic acid derivative are presented in the table below.
Table 2: Theoretical Global Reactivity Descriptors for a Benzoic Acid Derivative
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.303 | - |
| LUMO Energy | ELUMO | -2.243 | - |
| Energy Gap | ΔE | 4.060 | ELUMO - EHOMO |
| Ionization Potential | I | 6.303 | -EHOMO |
| Electron Affinity | A | 2.243 | -ELUMO |
| Chemical Hardness | η | 2.030 | (I - A) / 2 |
| Chemical Potential | μ | -4.273 | -(I + A) / 2 |
| Electrophilicity Index | ω | 4.498 | μ² / 2η |
Data derived from theoretical calculations on a related benzoic acid derivative. niscpr.res.in
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes with Enhanced Efficiency
Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 2-(Cyanoacetyl)benzoic acid and its derivatives. While traditional synthetic methods exist, there is a growing demand for greener and more atom-economical processes.
Key Research Thrusts:
Catalytic Strategies: Investigation into novel catalytic systems, including transition metal catalysts and organocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. The development of reusable catalysts will be a key aspect of enhancing the sustainability of the synthesis.
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput production. Applying flow chemistry to the synthesis of this compound could streamline its production and enable the rapid generation of derivative libraries.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future work could explore the potential of engineered enzymes to catalyze key steps in the synthesis of this compound, offering a highly selective and environmentally benign alternative to traditional chemical methods.
Application in Materials Science and Functional Molecule Design
The unique structural features of this compound make it an attractive building block for the design of novel functional materials and molecules.
Potential Applications:
Polymer Chemistry: The carboxylic acid and active methylene (B1212753) groups of this compound provide handles for its incorporation into polymer backbones or as pendant groups. This could lead to the development of polymers with tailored properties, such as enhanced thermal stability, specific optical properties, or the ability to coordinate metal ions for catalytic applications. mdpi.com
Functional Dyes and Pigments: The chromophoric nature of molecules derived from cyanoacetyl compounds suggests that this compound could serve as a precursor for the synthesis of novel dyes and pigments. Research could focus on tuning the electronic properties of these molecules to achieve desired colors and photophysical characteristics for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.
Supramolecular Chemistry: The ability of the carboxylic acid group to participate in hydrogen bonding makes this compound a candidate for the construction of self-assembling supramolecular structures. These structures could find applications in areas such as drug delivery, sensing, and catalysis.
Advanced Mechanistic Probes for Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones.
Future Mechanistic Studies:
In Situ Spectroscopy: Techniques such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the formation and consumption of intermediates during a chemical reaction. Applying these techniques to reactions of this compound will offer valuable insights into reaction pathways.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms. scielo.org.zaresearchgate.net Future studies will likely employ these methods to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates for reactions involving this compound. scielo.org.zaresearchgate.net
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
Integration with Machine Learning for Predictive Synthesis and Property Prediction
The integration of machine learning and artificial intelligence is set to revolutionize the field of chemistry. researchgate.net
Machine Learning Applications:
Predictive Synthesis: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions. ulster.ac.uk This technology could be applied to predict the optimal conditions for the synthesis of this compound derivatives, saving significant time and resources in the laboratory. researchgate.net
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological and physical properties of molecules based on their structure. researchgate.net Machine learning can be used to build more accurate and predictive models for this compound derivatives, accelerating the discovery of new molecules with desired properties.
Retrosynthesis: AI-powered retrosynthesis tools can propose synthetic routes to complex molecules. As these tools become more sophisticated, they could be used to design novel and efficient synthetic pathways to this compound and its derivatives.
Q & A
Q. What experimental methods are recommended for synthesizing 2-(cyanoacetyl)benzoic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves a multi-step organic reaction, starting with benzoic acid derivatives and introducing cyanoacetyl groups via nucleophilic substitution or condensation reactions. Key steps include:
- Purification : Crystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .
- Optimization : Adjusting temperature (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., cyanide sources) to improve yield. For example, excess cyanogen bromide may enhance cyano group incorporation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Resolve molecular geometry and confirm planarity of the aromatic-cyanoacetyl system. SHELX software is widely used for refinement, leveraging high-resolution data to identify bond lengths (e.g., C=O at ~1.21 Å) and angles .
- UV-Vis spectroscopy : Detect π→π* transitions in the benzoic acid moiety (absorption ~250–300 nm) and n→π* transitions from the cyano group (~210 nm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 204.1) and detect fragmentation patterns for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystal structures of this compound derivatives?
Answer: Discrepancies often arise from solvent effects or polymorphism. A systematic approach includes:
- Graph-set analysis : Classify hydrogen bonds (e.g., O–H⋯O or C–H⋯O) using Etter’s formalism to distinguish intramolecular vs. intermolecular interactions .
- Temperature-dependent crystallography : Compare data collected at 100 K vs. 298 K to assess thermal motion’s impact on bond geometry .
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable hydrogen-bonding networks and compare with experimental results .
Q. What strategies are effective for designing supramolecular assemblies using this compound as a building block?
Answer:
- Co-crystallization : Pair with complementary hydrogen-bond acceptors (e.g., pyridine derivatives) to form 1D chains or 2D sheets. For example, O–H⋯N interactions can stabilize layered structures .
- Solvent-directed assembly : Use dimethyl sulfoxide (DMSO) to promote polar interactions or toluene for π-stacking dominance .
- DSC/TGA analysis : Monitor thermal stability to identify phase transitions that disrupt supramolecular order .
Q. How can metabolic pathways involving this compound be studied in biological systems?
Answer:
- LC-MS/MS profiling : Quantify metabolites like 2-(hydroxyacetyl)benzoic acid using MRM (multiple reaction monitoring) modes. Calibrate with isotopically labeled internal standards (e.g., ¹³C-benzoic acid) .
- Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic enzymes involved in oxidation or conjugation .
- In silico prediction : Tools like SwissADME predict bioavailability and metabolic sites (e.g., cyano group hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
